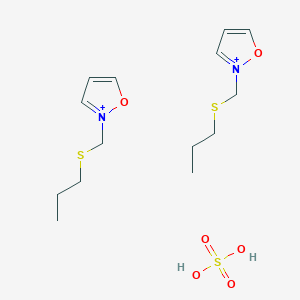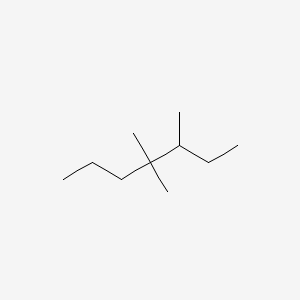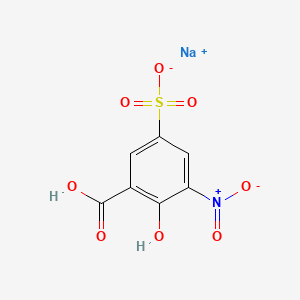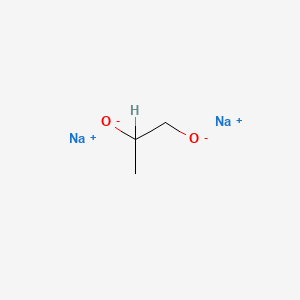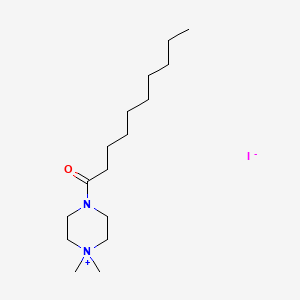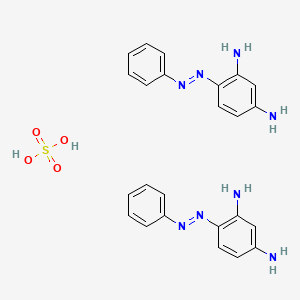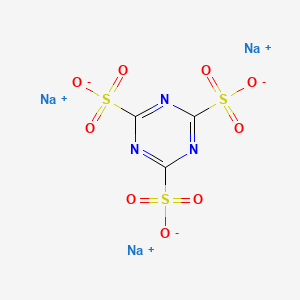
Trisodium 1,3,5-triazine-2,4,6-trisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 1,3,5-triazine-2,4,6-trisulphonate is a chemical compound with the molecular formula C3H4N3NaO9S3. It is known for its high solubility in water and its application in various industrial processes. This compound is often used as a chelating agent, particularly in water treatment processes to remove heavy metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 1,3,5-triazine-2,4,6-trisulphonate typically involves the sulfonation of cyanuric chloride followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cyanuric chloride is reacted with sulfuric acid to form the trisulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trisodium 1,3,5-triazine-2,4,6-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a chelating agent to remove metal ions from biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Widely used in water treatment processes to remove heavy metals and in the textile industry as a dye stabilizer.
Mécanisme D'action
The primary mechanism of action of Trisodium 1,3,5-triazine-2,4,6-trisulphonate involves its ability to chelate metal ions. The sulfonate groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in water treatment and other applications where metal ion removal is necessary.
Comparaison Avec Des Composés Similaires
Trisodium 1,3,5-triazine-2,4,6-trithiol trisodium salt: Another triazine derivative used for heavy metal removal.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its application in various industrial processes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Used in the production of cross-linked polymers and as a flame retardant.
Uniqueness: Trisodium 1,3,5-triazine-2,4,6-trisulphonate is unique due to its high solubility in water and its strong chelating ability, making it particularly effective in water treatment applications. Its stability and versatility in various chemical reactions also set it apart from other triazine derivatives.
Propriétés
Numéro CAS |
85391-96-4 |
|---|---|
Formule moléculaire |
C3N3Na3O9S3 |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
trisodium;1,3,5-triazine-2,4,6-trisulfonate |
InChI |
InChI=1S/C3H3N3O9S3.3Na/c7-16(8,9)1-4-2(17(10,11)12)6-3(5-1)18(13,14)15;;;/h(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
Clé InChI |
PTWBWTHLDIERJK-UHFFFAOYSA-K |
SMILES canonique |
C1(=NC(=NC(=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)


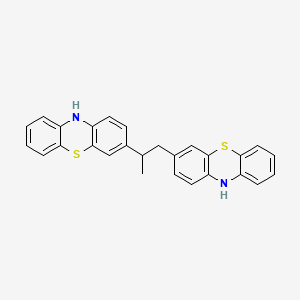
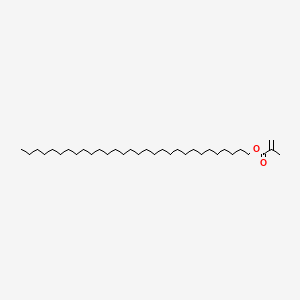
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
